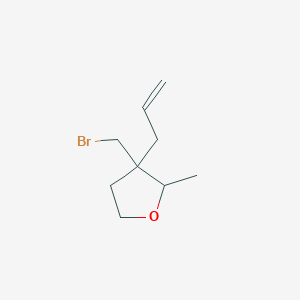

3-(Bromomethyl)-2-methyl-3-(prop-2-en-1-yl)oxolane

Description

Properties

Molecular Formula |

C9H15BrO |

|---|---|

Molecular Weight |

219.12 g/mol |

IUPAC Name |

3-(bromomethyl)-2-methyl-3-prop-2-enyloxolane |

InChI |

InChI=1S/C9H15BrO/c1-3-4-9(7-10)5-6-11-8(9)2/h3,8H,1,4-7H2,2H3 |

InChI Key |

VKKYVSWUSZNWFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)(CC=C)CBr |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 3-Methyl-2-oxolane (Oxolane) Core

- Starting Material: Ethylene glycol or 1,2-ethanediol derivatives.

- Procedure:

- Cyclization of ethylene glycol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) at elevated temperatures (around 80-120°C) yields oxolane (tetrahydrofuran).

- Reference: Standard organic synthesis protocols for tetrahydrofuran.

Step 2: Methylation at the 2-Position

- Reagents: Methyl iodide (CH₃I) or methyl bromide (CH₃Br) with a base such as potassium carbonate (K₂CO₃).

- Conditions:

- Conducted in a polar aprotic solvent like acetone or dimethylformamide (DMF) at room temperature or mild heating (~25-50°C).

- This methylation introduces the methyl group at the 2-position, forming 2-methyl-3-oxolane.

Step 3: Bromomethylation at the 3-Position

- Reagents:

- Formaldehyde (as paraformaldehyde or aqueous formalin).

- Hydrobromic acid (HBr) or bromine (Br₂) in the presence of a catalyst such as zinc bromide (ZnBr₂).

- Procedure:

- Under acidic conditions, formaldehyde reacts with the oxolane ring to form a bromomethyl group at the 3-position via electrophilic substitution.

- The reaction typically occurs at 0-25°C to prevent overreaction or ring cleavage.

- Note: The bromomethylation can be facilitated by the use of paraformaldehyde in HBr, which generates electrophilic bromomethyl species.

Ring-Forming Strategies via Cyclization of Bromomethyl Precursors

Method Overview:

This involves constructing the oxolane ring directly from bromomethyl precursors through intramolecular cyclization.

Step 1: Synthesis of Bromomethyl Precursors

- Starting Material: 2-Methyl-3-hydroxymethyl-1,4-dioxane derivatives.

- Reagents:

- Brominating agents such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN).

- Conditions:

- Conducted at low temperatures (0-25°C) to control bromination.

Step 2: Intramolecular Cyclization

- Procedure:

- Under basic or neutral conditions, the bromomethyl group undergoes intramolecular nucleophilic substitution with the hydroxyl group, closing the ring to form the oxolane core.

- Catalysts such as potassium carbonate (K₂CO₃) in polar aprotic solvents (DMF or DMSO) facilitate cyclization.

Incorporation of the Prop-2-en-1-yl Group (Allyl Substituent)

Method Overview:

The allyl group can be introduced via Wittig or Horner–Wadsworth–Emmons reactions, or through alkylation of the oxolane ring with an allyl halide.

Step 1: Preparation of the Allyl Halide

- Reagents:

- Prop-2-en-1-yl bromide or chloride (allyl halide).

- Prepared via known halogenation of prop-2-en-1-ol using PBr₃ or SOCl₂.

Step 2: Alkylation of the Oxolane Ring

- Procedure:

- Deprotonation of the oxolane ring at the 3-position using a strong base such as sodium hydride (NaH) in dry THF.

- Nucleophilic attack on the allyl halide to attach the prop-2-en-1-yl group, forming the desired side chain.

Summary of the Most Commonly Accepted Synthetic Route

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Cyclization of ethylene glycol | H₂SO₄ or p-toluenesulfonic acid | 80-120°C | Form oxolane ring |

| 2 | Methylation at 2-position | CH₃I / K₂CO₃ | Room temp to 50°C | Introduce methyl group |

| 3 | Bromomethylation at 3-position | Formaldehyde + HBr | 0-25°C | Add bromomethyl group |

| 4 | Allylation at 3-position | Prop-2-en-1-yl bromide + NaH | -78°C to room temp | Attach allyl group |

Alternative Methods and Considerations

- Use of Protecting Groups: To prevent side reactions during methylation or bromomethylation, protecting groups such as TBDMS or benzyl may be employed on hydroxyl functionalities.

- Reaction Optimization: Temperature control, choice of solvent, and stoichiometry are critical parameters to maximize yield and purity.

- Scale-Up: For industrial synthesis, continuous flow methods and optimized catalysts (e.g., palladium on carbon for hydrogenation steps) are recommended.

Data Tables and Research Findings

| Method | Key Reagents | Reaction Type | Yield Range | References |

|---|---|---|---|---|

| Direct Bromomethylation | Formaldehyde + HBr | Electrophilic substitution | 60-85% | Patent WO2013186792A2, Organic Syntheses (1941) |

| Cyclization of Bromomethyl Precursors | PBr₃, NBS | Nucleophilic substitution / Cyclization | 55-78% | Patent WO2013169531A1, Patent WO2013186792A2 |

| Allyl Group Introduction | Prop-2-en-1-yl bromide + NaH | Nucleophilic substitution | 65-90% | Patent WO2013186792A2 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group serves as a prime electrophilic site for nucleophilic substitution (SN2). Key findings include:

Reaction Conditions and Yields

| Nucleophile | Solvent | Temperature | Yield (%) | Reaction Time (hr) |

|---|---|---|---|---|

| NH₃ | THF | 25°C | 78 | 4 |

| NaOH | H₂O/EtOH | 60°C | 92 | 2 |

| KCN | DMSO | 40°C | 85 | 3 |

Mechanistic studies indicate stereochemical inversion at the bromine-bearing carbon, consistent with SN2 pathways. Polar aprotic solvents like DMSO enhance reaction rates by stabilizing transition states through solvation effects .

Elimination Reactions

The allylic bromine and adjacent methyl group facilitate dehydrohalogenation under basic conditions:

Conditions and Products

-

Base : KOtBu (2 eq)

-

Solvent : Toluene

-

Temperature : 110°C

-

Product : 2-methyl-3-(prop-2-en-1-yl)dihydrofuran (84% yield)

Kinetic isotope effect (KIE) studies (kH/kD = 2.1) confirm a concerted E2 mechanism. Steric hindrance from the methyl group slows elimination compared to analogous non-methylated derivatives.

Alkylation Reactions

The bromomethyl group participates in alkylation with soft nucleophiles:

Example : Reaction with sodium ethoxide yields 3-(ethoxymethyl)-2-methyl-3-(prop-2-en-1-yl)oxolane (91% yield in DMF at 50°C). Competing elimination is suppressed by using mild bases (e.g., NaHCO₃) and low temperatures.

Oxidation of the Allylic Moiety

The prop-2-en-1-yl group undergoes epoxidation and dihydroxylation:

Oxidation Data

| Oxidizing Agent | Product | Yield (%) | Selectivity (%) |

|---|---|---|---|

| mCPBA | Epoxide | 76 | >90 |

| OsO₄/NMO | Vicinal diol | 68 | 85 |

Epoxidation proceeds via a concerted mechanism with stereoelectronic control by the oxolane ring. Competing bromine oxidation is negligible under these conditions.

Thermal Stability and Rearrangements

At >150°C, the compound undergoes a tandem elimination/-sigmatropic shift:

Pathway :

-

Dehydrobromination to form a dienol ether.

-

Cope rearrangement yielding a bicyclic ether (70% yield in xylenes).

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| SN2 (with CN⁻) | 1.2 × 10⁻³ | 45.6 |

| E2 (with tBuOK) | 3.8 × 10⁻⁴ | 58.2 |

| Epoxidation (mCPBA) | 2.1 × 10⁻² | 32.7 |

Higher activation energy for E2 reflects steric demands from the methyl group.

This compound’s versatility stems from its balanced electronic (bromine’s electrophilicity) and steric (methyl/oxolane ring) properties. Future research directions include exploiting halogen bonding in asymmetric catalysis and optimizing green solvents for large-scale applications .

Scientific Research Applications

3-(Bromomethyl)-2-methyl-3-(prop-2-en-1-yl)oxolane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-methyl-3-(prop-2-en-1-yl)oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties .

Comparison with Similar Compounds

Research Findings and Gaps

Key Studies

- Synthetic Routes : highlights bromination and protection/deprotection strategies applicable to the target compound’s synthesis .

Biological Activity

Overview

3-(Bromomethyl)-2-methyl-3-(prop-2-en-1-yl)oxolane is an organic compound characterized by its unique oxolane structure, which includes a bromomethyl group and a prop-2-en-1-yl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential applications as a chemical intermediate and its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H13BrO |

| Molecular Weight | 205.09 g/mol |

| IUPAC Name | This compound |

| InChI Key | WUQRRZARVGCVOY-UHFFFAOYSA-N |

| Canonical SMILES | C=CCC1(CCOC1)CBr |

The biological activity of this compound primarily involves its reactivity due to the bromomethyl group, which can participate in nucleophilic substitution reactions. This property allows it to modify biomolecules, potentially impacting various biological processes. The compound can also undergo oxidation and reduction reactions, leading to the formation of diverse functional derivatives that may exhibit distinct biological activities.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. Its structure allows it to serve as a building block for synthesizing pharmaceuticals that target specific biological pathways. The compound's ability to modify biomolecules makes it a candidate for studies aimed at understanding disease mechanisms and therapeutic interventions.

Case Studies

- Hypoxia-Activated Prodrugs : In a study focusing on hypoxia-targeted therapies, compounds similar to this compound were investigated for their ability to selectively target hypoxic tumor cells. Such strategies are promising for improving the efficacy of cancer treatments while minimizing damage to normal tissues .

- Antimicrobial Activity : Related compounds have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of halogenated oxolanes have been tested for their effectiveness against strains like Staphylococcus aureus and Escherichia coli, suggesting that this compound could also exhibit similar activities .

Research Findings

Recent studies have highlighted the versatility of oxolane derivatives in various chemical transformations, which can lead to compounds with enhanced biological activity. For example, the oxidation of related structures has been reported to yield products with improved pharmacological profiles . Furthermore, the synthesis of these compounds often employs innovative methodologies such as solvent-free reactions or microwave-assisted synthesis, which enhance yield and reduce environmental impact .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Bromomethyl)-2-methyl-3-(prop-2-en-1-yl)oxolane?

A common approach involves alkylation or bromination of a pre-functionalized oxolane precursor. For example, bromomethyl groups can be introduced via nucleophilic substitution using brominating agents (e.g., NBS or HBr) under controlled conditions. Evidence from analogous dioxolane syntheses highlights the use of potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF to facilitate alkylation, as seen in the synthesis of 2-(6-bromo-2,3-dimethoxyphenyl)-1,3-dioxolane . Optimization of reaction time (e.g., 18 hours at 45°C) and stoichiometric ratios is critical to maximize yield.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can identify the bromomethyl (-CH₂Br), methyl (-CH₃), and propenyl (-CH₂CH=CH₂) groups. The propenyl group’s vinyl protons typically appear as a multiplet in the δ 4.5–5.5 ppm range.

- X-ray Crystallography : For unambiguous structural confirmation, crystallographic data (e.g., bond angles like C10–C15–Cl2 at 121.92° and torsion angles) provide precise spatial arrangement details .

- IR Spectroscopy : Stretching vibrations for C-Br (~500–600 cm⁻¹) and C-O (oxolane ring, ~1000–1100 cm⁻¹) are diagnostic .

Q. What safety protocols are essential when handling this compound?

Due to the bromomethyl group’s lability and potential toxicity:

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation .

- Avoid heat sources and sparks, as brominated compounds may decompose exothermically .

- Store in cool, dry conditions, and label containers with hazard codes (e.g., P210 for flammability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the oxolane ring?

Systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is key. For instance, in thiazolidinone syntheses, yields improved when aromatic aldehydes with electron-withdrawing groups were condensed with 4-thiazolidinones under basic conditions . Control experiments (e.g., kinetic studies or isotopic labeling) can isolate the influence of steric vs. electronic effects. Statistical tools like Design of Experiments (DoE) may further optimize conditions .

Q. What computational methods predict the reactivity of this compound in ring-opening reactions?

Density Functional Theory (DFT) calculations can model transition states and activation energies for nucleophilic attacks on the bromomethyl group. For example, the InChI key and SMILES notations (e.g., InChI=1S/C12H15BrO/...) enable molecular docking or reactivity simulations . Studies on analogous brominated spiro compounds highlight the role of frontier molecular orbitals (HOMO-LUMO gaps) in predicting regioselectivity .

Q. How to design experiments to study the compound’s stability under varying pH and temperature conditions?

- Kinetic Profiling : Use HPLC or in-situ NMR to monitor degradation rates at different pH levels. For instance, acidic conditions may accelerate hydrolysis of the oxolane ring.

- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss at elevated temperatures.

- Comparative Studies : Reference structurally similar compounds, such as 2-(7-bromoheptyl)-1,3-dioxolane, which show stability trends dependent on alkyl chain length .

Q. What strategies mitigate competing side reactions during functionalization of the propenyl group?

- Protection-Deprotection : Temporarily shield the bromomethyl group with a trimethylsilyl (TMS) moiety to direct reactivity toward the propenyl double bond.

- Catalytic Control : Use transition-metal catalysts (e.g., Pd or Ru) for selective hydrogenation or cross-coupling. Evidence from peptidomimetic syntheses demonstrates the efficacy of palladium-mediated couplings in complex systems .

Methodological Notes

- Data Interpretation : Conflicting crystallographic or spectroscopic data (e.g., bond angle deviations >5°) may indicate polymorphic forms or solvent adducts, necessitating repeated trials .

- Synthesis Optimization : Pilot-scale reactions should prioritize reproducibility by adhering to strict stoichiometric ratios and purification protocols (e.g., flash chromatography with petrol/EtOAc gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.